REACTION_CXSMILES
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[Br:1][CH2:2][C:3](Br)=[O:4].[CH3:6][O:7][C:8]1[CH:14]=[CH:13][C:11]([NH2:12])=[C:10]([N+:15]([O-:17])=[O:16])[CH:9]=1.C(N(CC)CC)C.O>C(Cl)Cl>[Br:1][CH2:2][C:3]([NH:12][C:11]1[CH:13]=[CH:14][C:8]([O:7][CH3:6])=[CH:9][C:10]=1[N+:15]([O-:17])=[O:16])=[O:4]
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Name
|
|
Quantity
|
17.9 mL
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Type
|
reactant
|
Smiles
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BrCC(=O)Br
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Name
|
|
Quantity
|
30 g
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Type
|
reactant
|
Smiles
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COC1=CC(=C(N)C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
28 mL
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
30 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
300 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at room temperature overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
The aqueous layer was extracted with additional CH2Cl2
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
The crude product was crystallized from a 7/3 Et2O/EtOH mixture
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
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Smiles
|
BrCC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |